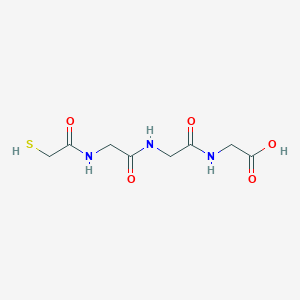

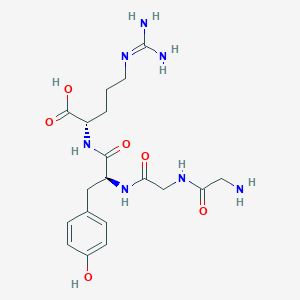

Gly-gly-tyr-arg

概述

描述

科学研究应用

木瓜蛋白酶抑制剂在科学研究中具有广泛的应用:

化学: 作为研究酶动力学和抑制机制的工具。

生物学: 用于细胞分离程序以防止蛋白质的蛋白水解降解。

安全和危害

未来方向

The peptide has been used in the synthesis of the dimethoxyphosphotyrosine adduct , indicating potential applications in the field of biochemistry. It has also been used in the preparation of mixed-mode stationary phases for the separation of peptides and proteins in high-performance liquid chromatography , suggesting potential future directions in the field of analytical chemistry.

生化分析

Biochemical Properties

Glycyl-Glycyl-Tyrosyl-Arginine is involved in several biochemical reactions. It has been used in the synthesis of the dimethoxyphosphotyrosine adduct .

Cellular Effects

The effects of Glycyl-Glycyl-Tyrosyl-Arginine on cells and cellular processes are complex and multifaceted. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycyl-Glycyl-Tyrosyl-Arginine can change over time. Information on the peptide’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Glycyl-Glycyl-Tyrosyl-Arginine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

准备方法

合成路线和反应条件: 木瓜蛋白酶抑制剂可以使用固相肽合成 (SPPS) 合成,SPPS 是一种常用于生产肽的方法。合成包括将氨基酸逐步添加到锚定在固体树脂上的生长肽链上。该过程通常包括以下步骤:

树脂加载: 第一个氨基酸连接到树脂上。

脱保护: 氨基酸上的保护基团被去除。

偶联: 激活下一个氨基酸并将其偶联到生长的链上。

裂解: 完成的肽从树脂上裂解并纯化.

工业生产方法: 木瓜蛋白酶抑制剂的工业生产遵循类似的原则,但规模更大。自动化肽合成仪常用于提高效率和产量。 通过调整反应条件(如温度、溶剂和试剂浓度)来优化大规模生产过程 .

化学反应分析

反应类型: 木瓜蛋白酶抑制剂主要经历肽键形成和裂解反应。由于其肽的性质,它通常不参与氧化、还原或取代反应。

常用试剂和条件:

偶联试剂: 碳二亚胺(例如,DCC、EDC)常用于激活羧基以形成肽键。

保护基团: Fmoc(9-芴甲氧羰基)常用于在合成过程中保护氨基。

裂解试剂: 三氟乙酸 (TFA) 用于将肽从树脂上裂解下来.

主要产物: 这些反应的主要产物是木瓜蛋白酶抑制剂肽本身。 副产物可能包括未反应的氨基酸和截短的肽,这些副产物在纯化过程中被去除 .

作用机制

木瓜蛋白酶抑制剂通过与木瓜蛋白酶的活性位点结合发挥作用,从而阻止酶裂解肽键。 抑制剂与活性位点中的关键残基(如半胱氨酸和组氨酸)相互作用,这些残基对于酶的催化活性至关重要 . 这种结合导致形成稳定的酶-抑制剂复合物,有效地阻断了酶的功能 .

类似化合物:

E-64: 一种有效的半胱氨酸蛋白酶抑制剂,不可逆地与木瓜蛋白酶的活性位点结合。

亮抑肽: 丝氨酸和半胱氨酸蛋白酶(包括木瓜蛋白酶)的可逆抑制剂。

胰凝乳蛋白酶抑制剂: 胰凝乳蛋白酶样蛋白酶的抑制剂,对木瓜蛋白酶也有效.

独特性: 木瓜蛋白酶抑制剂因其特定的肽序列而独一无二,该序列允许选择性抑制木瓜蛋白酶而不影响其他蛋白酶。 这种选择性使其成为研究和工业应用中的宝贵工具,在这些应用中需要精确抑制木瓜蛋白酶 .

相似化合物的比较

E-64: A potent cysteine protease inhibitor that irreversibly binds to the active site of papain.

Leupeptin: A reversible inhibitor of serine and cysteine proteases, including papain.

Chymostatin: An inhibitor of chymotrypsin-like proteases, also effective against papain.

Uniqueness: Papain Inhibitor is unique due to its specific peptide sequence, which allows for selective inhibition of papain without affecting other proteases. This selectivity makes it a valuable tool in research and industrial applications where precise inhibition of papain is required .

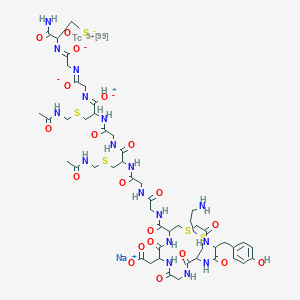

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N7O6/c20-9-15(28)24-10-16(29)25-14(8-11-3-5-12(27)6-4-11)17(30)26-13(18(31)32)2-1-7-23-19(21)22/h3-6,13-14,27H,1-2,7-10,20H2,(H,24,28)(H,25,29)(H,26,30)(H,31,32)(H4,21,22,23)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPHHBGPPJXISY-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60990433 | |

| Record name | N~2~-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70195-20-9 | |

| Record name | Glycyl-glycyl-tyrosyl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070195209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-1-hydroxyethylidene}amino)-1-hydroxy-3-(4-hydroxyphenyl)propylidene]arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60990433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

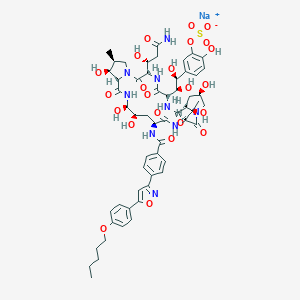

![N-[(3S,9S,11R,18S,20R,21R,24S,25S)-21-(2-Aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B549164.png)